2-isocyanato-4-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

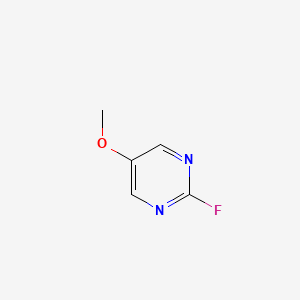

2-isocyanato-4-methylbenzonitrile is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of isocyanates, such as 2-isocyanato-4-methylbenzonitrile, involves reactions of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves reacting hyperbranched polyester with isophorone diisocyanate (IPDI) to produce an isocyanate-terminated hyperbranched polymer .Molecular Structure Analysis

The molecular structure of 2-isocyanato-4-methylbenzonitrile consists of a benzene ring with a methyl group, an isocyanate group, and a nitrile group attached to it .Chemical Reactions Analysis

Isocyanates, including 2-isocyanato-4-methylbenzonitrile, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-4-methylbenzonitrile include its molecular formula (C9H6N2O), molecular weight (158.16), and its use in various applications .Mécanisme D'action

The mechanism of action of isocyanates involves the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen . Isothiocyanates are also known to exhibit antimicrobial activity against human pathogens .

Safety and Hazards

Exposure to isocyanates, including 2-isocyanato-4-methylbenzonitrile, can cause irritation of skin and mucous membranes, chest tightness, and difficulty breathing . They are classified as potential human carcinogens and are known to cause cancer in animals . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Orientations Futures

Recent research has focused on the development of bio-based isocyanate production, which is environmentally friendly and sustainable . The use of isocyanates in the synthesis of polyurethanes and other polymers is expected to continue to grow due to their excellent mechanical, chemical, and physical properties .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-isocyanato-4-methylbenzonitrile involves the reaction of 2-chloro-4-methylbenzonitrile with potassium cyanate to form the intermediate 2-cyano-4-methylbenzonitrile, which is then treated with phosgene to yield the final product.", "Starting Materials": [ "2-chloro-4-methylbenzonitrile", "potassium cyanate", "phosgene" ], "Reaction": [ "Step 1: 2-chloro-4-methylbenzonitrile is reacted with potassium cyanate in the presence of a suitable solvent and a base catalyst to form the intermediate 2-cyano-4-methylbenzonitrile.", "Step 2: The intermediate 2-cyano-4-methylbenzonitrile is then treated with phosgene in the presence of a suitable solvent and a base catalyst to yield the final product, 2-isocyanato-4-methylbenzonitrile." ] } | |

Numéro CAS |

85325-01-5 |

Nom du produit |

2-isocyanato-4-methylbenzonitrile |

Formule moléculaire |

C9H6N2O |

Poids moléculaire |

158.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)